molecular formula C18H18N4O3 B2817075 5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921879-71-2

5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2817075
CAS No.: 921879-71-2
M. Wt: 338.367
InChI Key: KEZKHMHZDWBEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Lacks the methyl and morpholine-4-carbonyl groups.

    7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Lacks the methyl group.

Uniqueness

The presence of the methyl and morpholine-4-carbonyl groups in 5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one imparts unique chemical and biological properties, making it distinct from its analogs. These modifications can enhance its stability, reactivity, and potential pharmacological effects.

Properties

IUPAC Name

5-methyl-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-20-11-14(17(23)21-7-9-25-10-8-21)16-15(12-20)18(24)22(19-16)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZKHMHZDWBEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.